3,5-dichloroisonicotinaldehyde
Overview
Description
3,5-dichloroisonicotinaldehyde is a chemical compound with the molecular formula C₆H₃Cl₂NO and a molecular weight of 176.00 g/mol . It is a halogenated heterocyclic compound, specifically a pyridine derivative, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an aldehyde group at the 4th position on the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloroisonicotinaldehyde typically involves the chlorination of 4-pyridinecarboxaldehyde. One common method includes the reaction of 4-pyridinecarboxaldehyde with chlorine gas in the presence of a catalyst under controlled temperature conditions . The reaction proceeds as follows:
C6H4NO+Cl2→C6H3Cl2NO+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, use of solvents, and purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
Oxidation: 3,5-Dichloro-4-pyridinecarboxylic acid.
Reduction: 3,5-Dichloro-4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dichloroisonicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichloroisonicotinaldehyde depends on its specific application and the target moleculeThis reactivity can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-formylpyridine
- 3,5-Dichloroisonicotinaldehyde
- 3,5-Dichloropyridine-4-carbaldehyde
- 3,5-Dichloropyridine-4-carboxaldehyde
- 4-Pyridinecarboxaldehyde, 3,5-dichloro-
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and an aldehyde group allows for versatile chemical modifications and applications in various fields .
Biological Activity
3,5-Dichloroisonicotinaldehyde (DCINA) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
DCINA is synthesized through the condensation of isonicotinic acid with chlorinated aldehydes. The compound features two chlorine atoms at the 3 and 5 positions of the pyridine ring, which significantly influences its reactivity and biological properties. It has been noted for its ability to form various derivatives that may enhance its pharmacological profile.
Biological Activity
The biological activity of DCINA has been explored in several studies, highlighting its role in various therapeutic areas:
- Farnesoid X Receptor (FXR) Agonism : DCINA has been investigated for its effects on FXR, a nuclear receptor involved in bile acid regulation and lipid metabolism. A study demonstrated that DCINA and its derivatives could activate FXR, leading to significant changes in gene expression related to liver function and cholestasis management .
- Acetylcholinesterase (AChE) Inhibition : Research has indicated that modifications of DCINA can lead to compounds with potent AChE inhibitory activity. This is particularly relevant for Alzheimer's disease treatment, where AChE inhibitors are crucial .
- Antimicrobial Activity : Preliminary data suggest that DCINA exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease management.
The mechanisms by which DCINA exerts its biological effects are multifaceted:
- FXR Activation : Activation of FXR by DCINA leads to the modulation of several downstream targets, including FGF15 and CYP7A1. In vivo studies showed a marked increase in FGF15 levels and a reduction in CYP7A1 mRNA expression following administration of DCINA .
- Enzyme Inhibition : As an AChE inhibitor, DCINA competes with acetylcholine at the active site of the enzyme, thereby enhancing cholinergic transmission. The structure-activity relationship (SAR) studies have identified key structural features that contribute to its inhibitory potency .
Case Studies
Several case studies highlight the therapeutic potential of DCINA:
- Nonalcoholic Steatohepatitis (NASH) : In preclinical models, compounds derived from DCINA showed promise in ameliorating liver fibrosis associated with NASH. The modulation of FXR was linked to improved metabolic profiles and reduced liver damage markers .
- Alzheimer's Disease Models : Compounds based on the structure of DCINA were tested in animal models for their ability to improve cognitive function through AChE inhibition. Results indicated significant improvements in memory tasks compared to control groups .
Data Tables
Properties
IUPAC Name |
3,5-dichloropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFNWOINNIOZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376639 | |
Record name | 3,5-Dichloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136590-83-5 | |
Record name | 3,5-Dichloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-4-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.